
6-butylsulfanyl-7H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-butylsulfanyl-7H-purin-2-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by a butylsulfanyl group attached to the purine ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-butylsulfanyl-7H-purin-2-amine typically involves the reaction of 6-chloropurine with butylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-butylsulfanyl-7H-purin-2-amine can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted purines depending on the nucleophile used.
Reduction: Reduced purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-butylsulfanyl-7H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound can be used to study the interactions of purine analogs with biological macromolecules.
Industry: Used in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-butylsulfanyl-7H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The butylsulfanyl group can enhance the binding affinity of the compound to its target, potentially leading to inhibition or modulation of the target’s activity. The purine ring structure allows the compound to mimic natural purines, thereby interfering with biological processes that rely on purine metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-ethynylpurines: These compounds have an ethynyl group instead of a butylsulfanyl group and are known for their inhibitory activity against specific kinases.
6-chloropurine: A precursor in the synthesis of various purine derivatives, including 6-butylsulfanyl-7H-purin-2-amine.
6-benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Uniqueness
This compound is unique due to the presence of the butylsulfanyl group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This modification can enhance its solubility, binding affinity, and overall biological activity, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
5069-81-8 |
|---|---|
Molekularformel |
C9H13N5S |
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
6-butylsulfanyl-7H-purin-2-amine |
InChI |
InChI=1S/C9H13N5S/c1-2-3-4-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H3,10,11,12,13,14) |
InChI-Schlüssel |
ZSUJPFRBJSHGDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NC(=NC2=C1NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


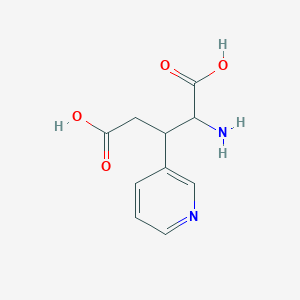
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
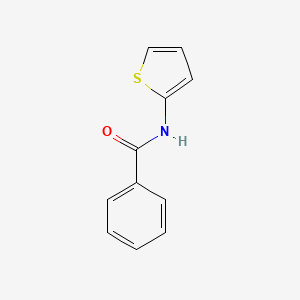
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)

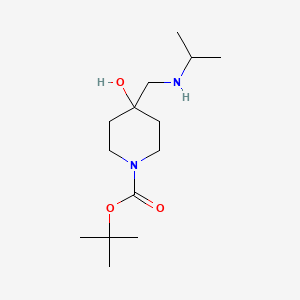
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
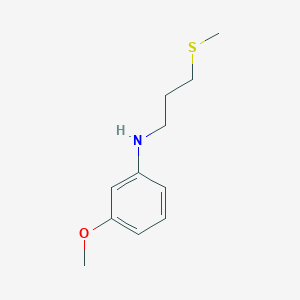
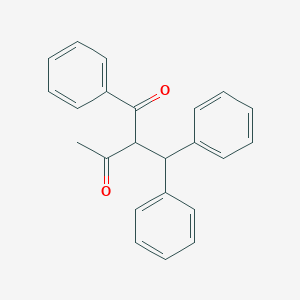
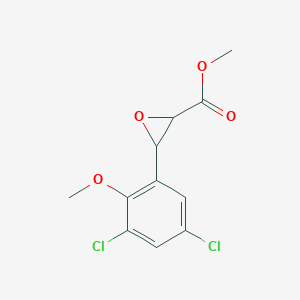

![2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid](/img/structure/B14003482.png)
![Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14003485.png)
